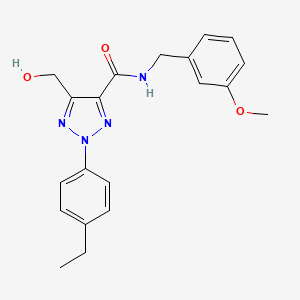
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a reaction between an azide and an alkyne.
Substitution Reactions:
Hydroxymethylation: The hydroxymethyl group can be introduced via a formal anti-Markovnikov hydromethylation of alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted phenyl and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and benzyl groups may enhance the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, while the 3-methoxybenzyl group may improve its pharmacokinetic profile.
Eigenschaften
Molekularformel |
C20H22N4O3 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-3-14-7-9-16(10-8-14)24-22-18(13-25)19(23-24)20(26)21-12-15-5-4-6-17(11-15)27-2/h4-11,25H,3,12-13H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
KNUYFYPQNNQKHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC(=CC=C3)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11386022.png)
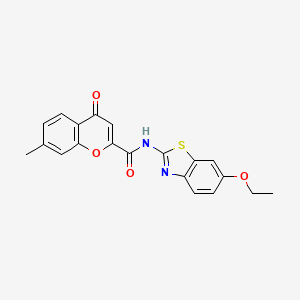
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386038.png)
![4-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11386040.png)
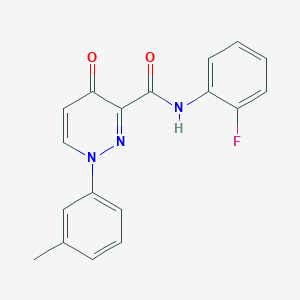

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11386064.png)
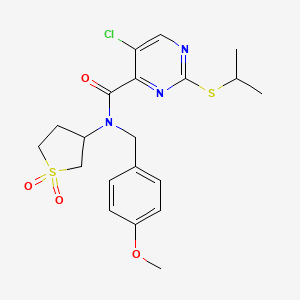
![3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386072.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11386086.png)
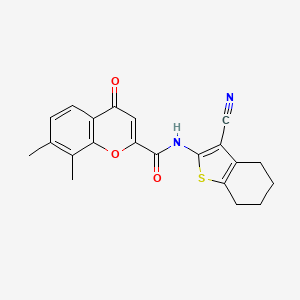

![11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11386110.png)
![3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11386112.png)
